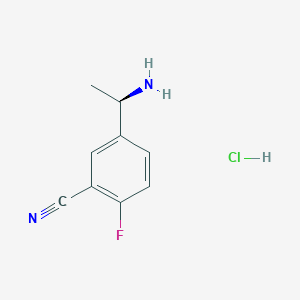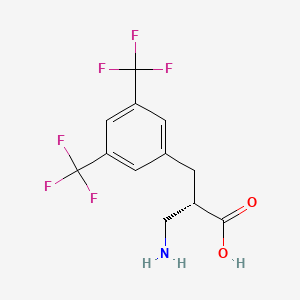
(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a compound characterized by the presence of an amino group, a benzyl group substituted with two trifluoromethyl groups, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps. One common approach begins with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, which is then reacted with an appropriate amino acid derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like EDC (1.2 equivalents) and HOPO (0.1 equivalents) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group results in the formation of alcohols
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl-substituted benzyl group but lacks the amino and propanoic acid moieties.
3,5-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound, containing the trifluoromethyl-substituted benzyl group.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Compounds with similar trifluoromethyl-substituted aromatic rings but different core structures.
Uniqueness
(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to the combination of its amino, trifluoromethyl-substituted benzyl, and propanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F6NO2 |
|---|---|
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)8-2-6(1-7(5-19)10(20)21)3-9(4-8)12(16,17)18/h2-4,7H,1,5,19H2,(H,20,21)/t7-/m0/s1 |
Clave InChI |
PGNVTILFHRJNPR-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
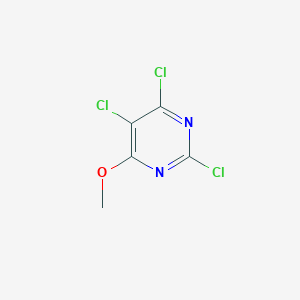

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
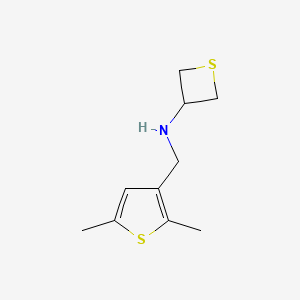
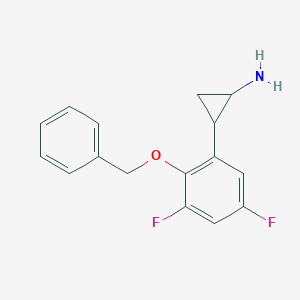
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
